N-Bromosuccinamide

Übersicht

Beschreibung

N-Bromosuccinamide is a versatile brominating and oxidizing agent widely used in organic chemistry. It is a white crystalline solid with the molecular formula C4H4BrNO2. This compound is particularly valuable for its ability to facilitate selective bromination, making it a staple in the toolkit of organic chemists .

Vorbereitungsmethoden

N-Bromosuccinamide can be synthesized in the laboratory by combining succinimide and bromine in the presence of a sodium hydroxide solution. The reaction mixture is kept in an ice-water bath to control the temperature and prevent decomposition. The resulting product is then rinsed with water and recrystallized from hot water to obtain pure this compound . Industrial production methods follow similar principles but are scaled up to meet commercial demands.

Analyse Chemischer Reaktionen

N-Bromosuccinamide undergoes various types of chemical reactions, including:

Radical Substitution: It is commonly used for allylic and benzylic bromination. .

Electrophilic Addition: this compound can add to alkenes to form bromohydrins.

Oxidation: It can oxidize alcohols to carbonyl compounds and amides to amines under specific conditions.

Wissenschaftliche Forschungsanwendungen

N-Bromosuccinamide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Industry: It is utilized in the production of flame retardants, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which N-Bromosuccinamide exerts its effects involves the generation of bromine radicals or electrophilic bromine species. In radical substitution reactions, small quantities of bromine radicals initiate the reaction, leading to the formation of resonance-stabilized allyl or benzyl radicals . In electrophilic addition reactions, this compound forms bromonium ions, which then react with nucleophiles to produce the desired products .

Vergleich Mit ähnlichen Verbindungen

N-Bromosuccinamide is often compared with other brominating agents like molecular bromine (Br2) and 1,3-Dibromo-5,5-dimethylhydantoin. Unlike molecular bromine, this compound provides a controlled and low-level concentration of bromine, making it safer and easier to handle . It is also more selective in its bromination reactions, reducing the likelihood of unwanted side reactions .

Similar Compounds

- Molecular Bromine (Br2)

- 1,3-Dibromo-5,5-dimethylhydantoin

- N-Chlorosuccinimide

- N-Iodosuccinimide

This compound stands out due to its versatility, selectivity, and ease of handling, making it a preferred choice for many organic synthesis applications .

Biologische Aktivität

N-Bromosuccinamide (NBS) is a chemical compound widely recognized for its utility in organic synthesis, particularly as a brominating agent. Its biological activities extend into various fields, including medicinal chemistry and biochemistry, where it has been employed for its selective reactivity and potential therapeutic applications. This article delves into the biological activity of NBS, supported by relevant research findings, case studies, and data tables.

This compound is a brominated derivative of succinimide, characterized by its ability to release bromine in aqueous solutions. This property makes it a valuable reagent in organic reactions, particularly in the bromination of alkenes and aromatic compounds. The mechanism typically involves the formation of a radical intermediate that facilitates electrophilic substitution reactions.

1. Antimicrobial Activity

NBS has demonstrated antimicrobial properties against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of certain pathogens, suggesting that NBS could serve as a potential agent in treating bacterial infections. The compound's mechanism involves the disruption of microbial cell walls and interference with metabolic processes.

2. Oxidative Stress Induction

Research indicates that NBS can induce oxidative stress in cells. This property has implications for cancer research, where oxidative stress is known to contribute to tumorigenesis. By modulating cellular redox states, NBS may influence cancer cell proliferation and apoptosis.

3. Bromination Reactions in Biochemical Assays

NBS is frequently used in biochemical assays for the bromination of substrates. For instance, it has been employed to assay penicillins and cephalosporins effectively, responding positively to biological activity tests . The compound's ability to facilitate such assays underscores its significance in pharmacological research.

Case Study 1: Antimicrobial Efficacy

In a controlled study, NBS was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mM, demonstrating its potential as an antimicrobial agent.

| Concentration (mM) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 0.5 | 30 | 40 |

| 1 | 10 | 20 |

Case Study 2: Induction of Oxidative Stress

A series of experiments were conducted on human cancer cell lines treated with NBS. The results indicated that NBS treatment led to increased levels of reactive oxygen species (ROS), correlating with reduced cell viability.

| Treatment (µM) | ROS Levels (Relative Fluorescence Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 150 | 80 |

| 50 | 250 | 50 |

Research Findings

Recent studies have explored the broader implications of NBS in synthetic organic chemistry and biological systems:

- Bromination Reactions : NBS has been shown to facilitate regioselective bromination of indoles and other heterocycles with high yields .

- Selective Cleavage : It has also been utilized for selective cleavage of peptide bonds involving tryptophan residues, indicating its potential application in peptide synthesis .

- Oxidative Transformations : NBS serves as an efficient oxidizing agent for sulfides to sulfoxides under mild conditions, showcasing its versatility in synthetic pathways .

Eigenschaften

IUPAC Name |

N'-bromobutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJWDKIRXRTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

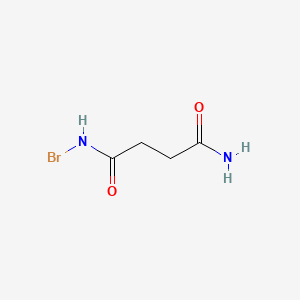

C(CC(=O)NBr)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.